

Total Synthesis of (±)-Kopsinine: A Detailed Methodological Overview

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Compound of Interest

Compound Name: Kopsinine

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This document provides a detailed overview of the total synthesis of (±)-**Kopsinine**, a complex indole alkaloid. The methodology highlighted herein is based on the innovative approach developed by the Boger group, which features a strategic intramolecular cycloaddition cascade and a subsequent radical cyclization to construct the intricate polycyclic framework of the natural product. This application note is intended to serve as a comprehensive resource, offering detailed experimental protocols for key transformations and a summary of the synthetic efficiency.

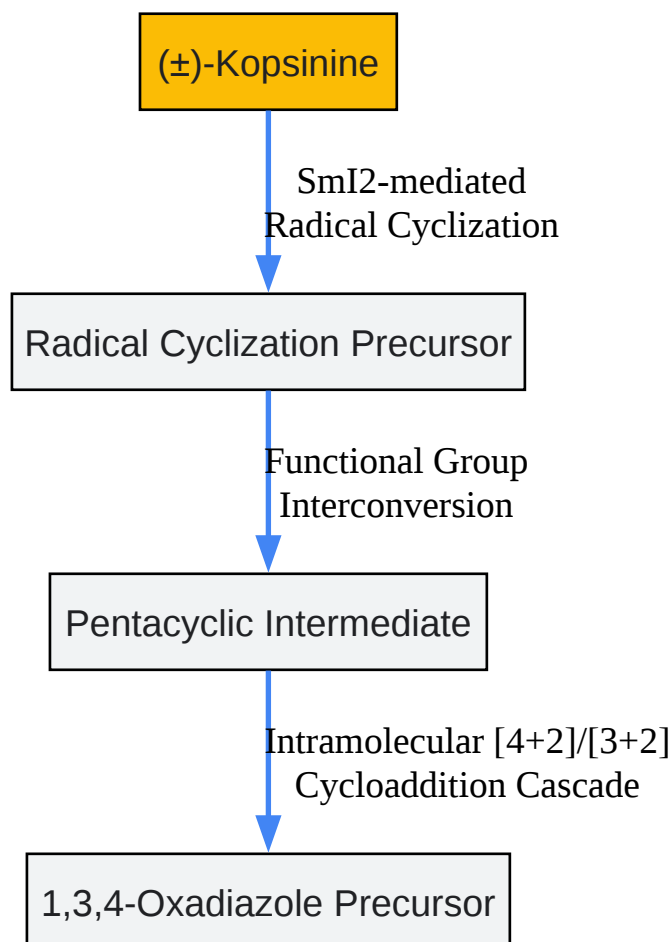
Introduction

Kopsinine is a member of the Kopsia family of alkaloids, characterized by a highly caged, hexacyclic structure. Its architectural complexity has made it a challenging target for total synthesis, spurring the development of novel synthetic strategies. The methodology detailed below employs a powerful intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to rapidly assemble the core pentacyclic skeleton. A subsequent key late-stage samarium(II) iodide-mediated transannular radical cyclization forges the signature bicyclo[2.2.2]octane system of **kopsinine**.

Synthetic Strategy Overview

The retrosynthetic analysis of (±)-**Kopsinine** reveals a strategy centered on two pivotal transformations. The final bicyclo[2.2.2]octane ring system is envisioned to arise from an

intramolecular C-C bond formation. This key cyclization precursor is, in turn, accessible from a pentacyclic intermediate. The rapid construction of this intricate pentacycle is achieved through an elegant intramolecular [4+2]/[3+2] cycloaddition cascade of a tethered 1,3,4-oxadiazole.



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Caption: Retrosynthetic analysis of (±)-**Kopsinine**.

Data Presentation

The total synthesis of (±)-**Kopsinine** has been accomplished in a concise and efficient manner. The following table summarizes the key stages of the synthesis, highlighting the number of steps and the overall yield.

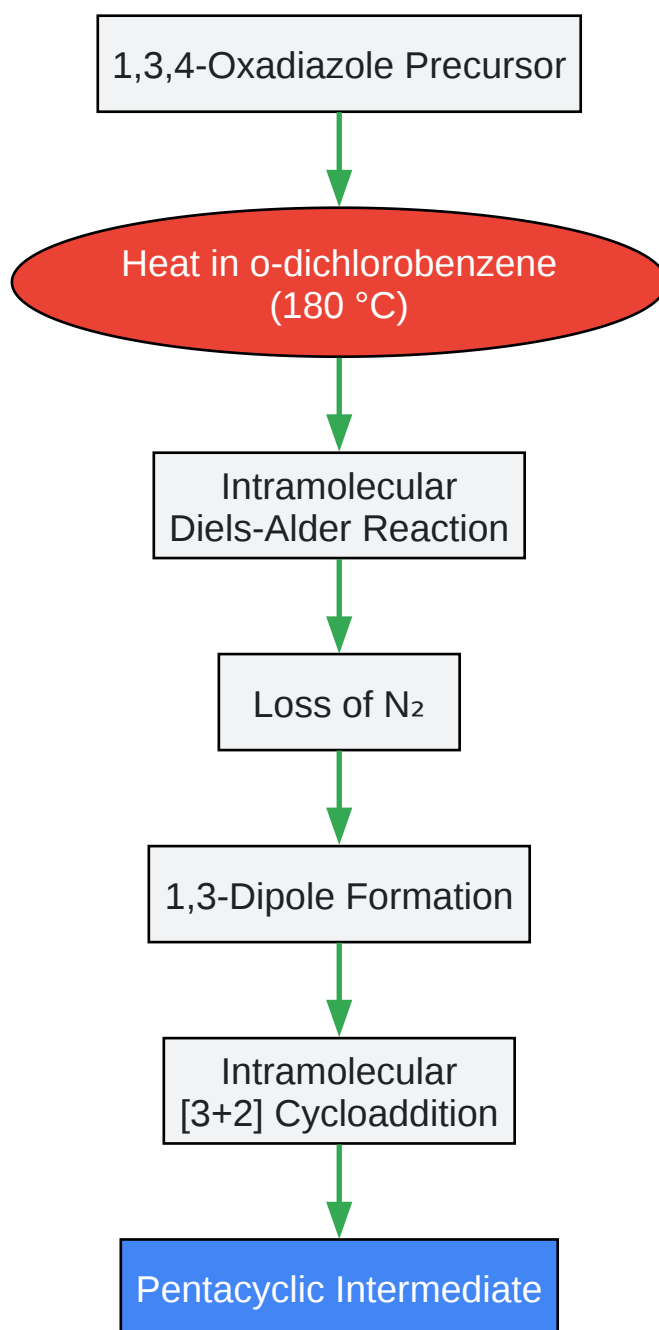
Synthetic Stage	Number of Steps	Overall Yield	Key Transformation
Preparation of 1,3,4-Oxadiazole Precursor	5	~40%	Assembly of the cycloaddition precursor
Intramolecular [4+2]/[3+2] Cycloaddition Cascade	1	71%	Formation of the pentacyclic core
Elaboration to Cyclization Precursor	6	~35%	Functional group manipulations to set the stage for cyclization
Sml ₂ -mediated Transannular Cyclization & Final Steps	3	~65%	Construction of the bicyclo[2.2.2]octane ring system
Total	15	~4%	Total Synthesis of (±)-Kopsinine

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (±)-**Kopsinine**.

Protocol 1: Intramolecular [4+2]/[3+2] Cycloaddition Cascade

This reaction rapidly constructs the complex pentacyclic core of **Kopsinine** in a single step.



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Caption: Workflow for the cycloaddition cascade.

Procedure:

A solution of the 1,3,4-oxadiazole precursor (1.0 equiv) in o-dichlorobenzene (0.01 M) is degassed with argon for 20 minutes. The reaction mixture is then heated to 180 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced

pressure. The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pentacyclic intermediate as a single diastereomer.[1][2]

Protocol 2: Reductive Opening of the Oxido Bridge

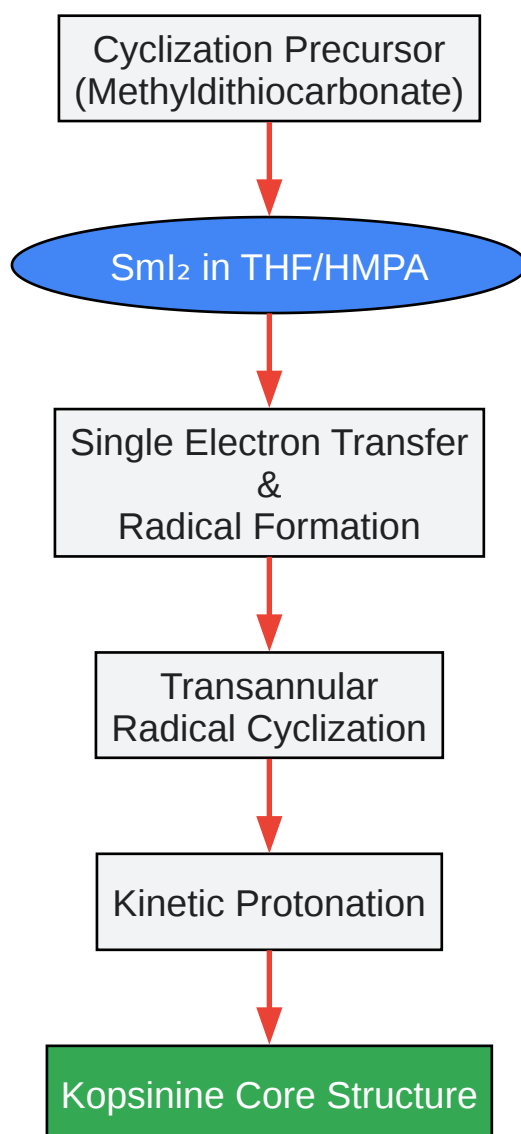
This step exposes a key hydroxyl group for further functionalization.

Procedure:

To a solution of the pentacyclic intermediate (1.0 equiv) in a 4:1 mixture of isopropanol and acetic acid (0.1 M) is added sodium cyanoborohydride (8.0 equiv).[3] The reaction mixture is stirred at room temperature for 16 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the corresponding alcohol.[3]

Protocol 3: SmI₂-mediated Transannular Radical Cyclization

This is the key bond-forming reaction that constructs the bicyclo[2.2.2]octane core of **Kopsinine**.



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Caption: Key steps in the Sml₂-mediated cyclization.

Procedure:

A solution of the methyldithiocarbonate precursor (1.0 equiv) in a 10:1 mixture of THF and HMPA (0.1 M) is prepared under an argon atmosphere.[1] To this solution at 25 °C is added a solution of samarium(II) iodide (Sml₂) in THF (0.1 M) dropwise until a deep blue color persists. The reaction is stirred for 20 minutes and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to give the cyclized product as a single diastereomer.^[1]

Protocol 4: Final Conversion to (±)-Kopsinine

The final steps involve the conversion of a lactam to a thiolactam followed by desulfurization and deprotection.

Procedure:

- **Thionation:** To a solution of the cyclized product (1.0 equiv) in toluene (0.1 M) is added Lawesson's reagent (1.5 equiv). The mixture is heated to 110 °C for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the thiolactam.^[1]
- **Desulfurization and Debenzylation:** The thiolactam is dissolved in ethanol (0.1 M), and Raney Nickel (a generous amount) is added. The suspension is stirred vigorously at room temperature for 3 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, methanol/dichloromethane) to yield (±)-**Kopsinine**.^[1]

Conclusion

The total synthesis of (±)-**Kopsinine** detailed herein showcases a powerful and elegant strategy for the construction of complex alkaloids. The key intramolecular [4+2]/[3+2] cycloaddition cascade and the Sml₂-mediated transannular radical cyclization provide a robust and efficient pathway to this intricate natural product. The detailed protocols provided are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

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